N-[2-({2-[(4-butoxyphenyl)amino]-2-oxoethyl}sulfanyl)-1,3-benzothiazol-6-yl]naphthalene-1-carboxamide
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Overview
Description
N-[2-({[(4-BUTOXYPHENYL)CARBAMOYL]METHYL}SULFANYL)-1,3-BENZOTHIAZOL-6-YL]NAPHTHALENE-1-CARBOXAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a benzothiazole ring, a naphthalene carboxamide group, and a butoxyphenyl carbamoyl moiety, making it a unique molecule with diverse chemical properties.
Preparation Methods
The synthesis of N-[2-({[(4-BUTOXYPHENYL)CARBAMOYL]METHYL}SULFANYL)-1,3-BENZOTHIAZOL-6-YL]NAPHTHALENE-1-CARBOXAMIDE involves multiple steps, including the formation of intermediate compounds and their subsequent reactionsReaction conditions such as temperature, solvents, and catalysts are carefully controlled to ensure high yield and purity of the final product .
Chemical Reactions Analysis
N-[2-({[(4-BUTOXYPHENYL)CARBAMOYL]METHYL}SULFANYL)-1,3-BENZOTHIAZOL-6-YL]NAPHTHALENE-1-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Scientific Research Applications
N-[2-({[(4-BUTOXYPHENYL)CARBAMOYL]METHYL}SULFANYL)-1,3-BENZOTHIAZOL-6-YL]NAPHTHALENE-1-CARBOXAMIDE has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of N-[2-({[(4-BUTOXYPHENYL)CARBAMOYL]METHYL}SULFANYL)-1,3-BENZOTHIAZOL-6-YL]NAPHTHALENE-1-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
N-[2-({[(4-BUTOXYPHENYL)CARBAMOYL]METHYL}SULFANYL)-1,3-BENZOTHIAZOL-6-YL]NAPHTHALENE-1-CARBOXAMIDE can be compared with similar compounds such as:
4-BUTOXYPHENYL N-(2,5-XYLYL)CARBAMATE: This compound shares the butoxyphenyl carbamoyl moiety but differs in the rest of its structure.
4-METHOXYPHENYL N-(2,5-XYLYL)CARBAMATE: Similar in structure but with a methoxy group instead of a butoxy group.
4-ACETAMIDOPHENYL N-(2,5-XYLYL)CARBAMATE: Contains an acetamidophenyl group instead of the butoxyphenyl group.
Properties
Molecular Formula |
C30H27N3O3S2 |
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Molecular Weight |
541.7 g/mol |
IUPAC Name |
N-[2-[2-(4-butoxyanilino)-2-oxoethyl]sulfanyl-1,3-benzothiazol-6-yl]naphthalene-1-carboxamide |
InChI |
InChI=1S/C30H27N3O3S2/c1-2-3-17-36-23-14-11-21(12-15-23)31-28(34)19-37-30-33-26-16-13-22(18-27(26)38-30)32-29(35)25-10-6-8-20-7-4-5-9-24(20)25/h4-16,18H,2-3,17,19H2,1H3,(H,31,34)(H,32,35) |
InChI Key |
KHJQQYBHLKMWAE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)NC(=O)CSC2=NC3=C(S2)C=C(C=C3)NC(=O)C4=CC=CC5=CC=CC=C54 |
Origin of Product |
United States |
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